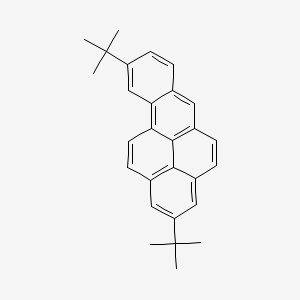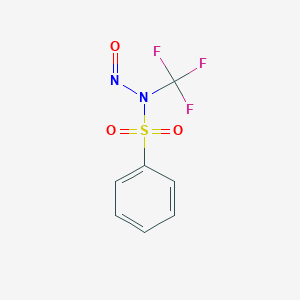![molecular formula C16H7BrClNO2 B14422643 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one CAS No. 82071-22-5](/img/structure/B14422643.png)
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenoxazine core.
Métodos De Preparación
The synthesis of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol derivatives . The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phenoxazine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparación Con Compuestos Similares
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the bromine substituent but shares similar chemical properties and applications.
Actinomycin D: Contains a phenoxazine moiety and is known for its strong anticancer properties.
Xanthommatin: A natural phenoxazine pigment found in invertebrates, controlling skin and eye colors.
Propiedades
| 82071-22-5 | |
Fórmula molecular |
C16H7BrClNO2 |
Peso molecular |
360.59 g/mol |
Nombre IUPAC |
6-bromo-10-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7BrClNO2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-6-5-8(18)7-11(12)19-14/h1-7H |
Clave InChI |
QWWNNWOILYSWLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
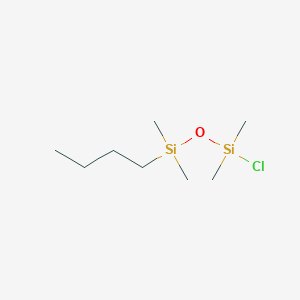
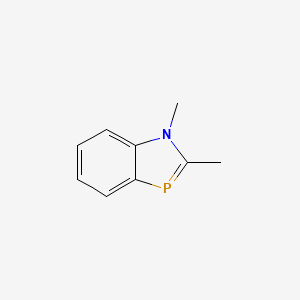
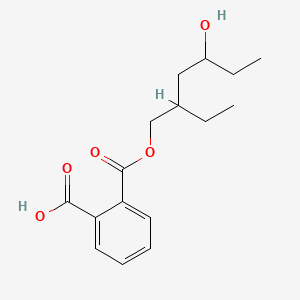
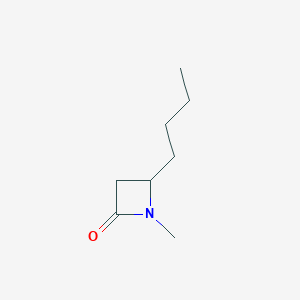
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/no-structure.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

